molecular formula C6H7N3 B13679206 1-ethyl-1H-imidazole-5-carbonitrile

1-ethyl-1H-imidazole-5-carbonitrile

Cat. No.: B13679206
M. Wt: 121.14 g/mol
InChI Key: FVTZMXXRQCCNLP-UHFFFAOYSA-N
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Description

1-Ethyl-1H-imidazole-5-carbonitrile is a heterocyclic organic compound featuring an imidazole ring substituted with an ethyl group and a nitrile group. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-imidazole-5-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method is advantageous due to its mild reaction conditions and compatibility with various functional groups.

Industrial Production Methods: Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for this compound may vary, but typically involve similar cyclization reactions with careful control of temperature, pressure, and catalysts to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-imidazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole-5-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Imidazole-5-carboxylic acid derivatives.

    Reduction: 1-ethyl-1H-imidazole-5-amine.

    Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

1-Ethyl-1H-imidazole-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 1-ethyl-1H-imidazole-5-carbonitrile depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The nitrile group can interact with nucleophilic sites in proteins, while the imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

  • 1-Methyl-1H-imidazole-5-carbonitrile
  • 1-Propyl-1H-imidazole-5-carbonitrile
  • 1-Butyl-1H-imidazole-5-carbonitrile

Comparison: 1-Ethyl-1H-imidazole-5-carbonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 1-methyl-1H-imidazole-5-carbonitrile, the ethyl group provides different steric and electronic properties, potentially leading to variations in reactivity and interaction with biological targets. Similarly, longer alkyl chains in 1-propyl-1H-imidazole-5-carbonitrile and 1-butyl-1H-imidazole-5-carbonitrile may affect solubility and membrane permeability, impacting their applications .

Properties

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

3-ethylimidazole-4-carbonitrile

InChI

InChI=1S/C6H7N3/c1-2-9-5-8-4-6(9)3-7/h4-5H,2H2,1H3

InChI Key

FVTZMXXRQCCNLP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1C#N

Origin of Product

United States

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